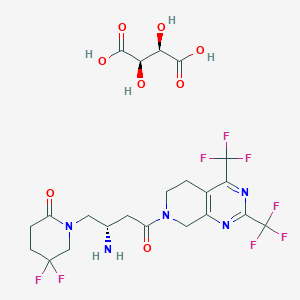

Gemigliptin tartrate

Description

BenchChem offers high-quality Gemigliptin tartrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gemigliptin tartrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(2S)-2-amino-4-[2,4-bis(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoropiperidin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F8N5O2.C4H6O6/c19-16(20)3-1-12(32)31(8-16)6-9(27)5-13(33)30-4-2-10-11(7-30)28-15(18(24,25)26)29-14(10)17(21,22)23;5-1(3(7)8)2(6)4(9)10/h9H,1-8,27H2;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEZWSNXONTJHT-NDAAPVSOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1=O)CC(CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1=O)C[C@H](CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F8N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374639-74-3 | |

| Record name | Gemigliptin tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374639743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Pharmacokinetics and Pharmacodynamics of Gemigliptin Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemigliptin (brand name Zemiglo®) is an oral antihyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1][2] It is indicated for the treatment of type 2 diabetes mellitus.[3] Gemigliptin exerts its glucose-lowering effects by inhibiting the DPP-4 enzyme, which rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] By preventing their degradation, gemigliptin enhances and prolongs the activity of these incretins, leading to increased glucose-dependent insulin secretion and suppressed glucagon release.[6][7] This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of gemigliptin tartrate, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Pharmacodynamics

Gemigliptin is a potent, selective, and competitive reversible inhibitor of the DPP-4 enzyme.[1][6] Its mechanism of action is centered on the enhancement of the incretin system.

Mechanism of Action

In response to food intake, L-cells in the distal gut and K-cells in the upper gastrointestinal tract release GLP-1 and GIP, respectively.[8] These incretin hormones then bind to their respective receptors on pancreatic β-cells, stimulating insulin secretion in a glucose-dependent manner.[7][8] GLP-1 also acts on pancreatic α-cells to suppress glucagon secretion, which in turn reduces hepatic glucose production.[5][7] The enzyme DPP-4 rapidly degrades both GLP-1 and GIP.[7] Gemigliptin competitively inhibits DPP-4, thereby increasing the circulating levels of active GLP-1 and GIP, which potentiates their glucose-lowering effects.[4]

dot

Caption: Gemigliptin's Mechanism of Action.

Enzyme Inhibition and Selectivity

Gemigliptin exhibits a fast association and slow dissociation from the DPP-4 enzyme, contributing to its long-acting profile.[1][6] It is highly selective for DPP-4 over other related proteases.

| Parameter | Value | Reference |

| DPP-4 Inhibition (Ki) | 7.25 ± 0.67 nM | [1][6] |

| Selectivity vs. DPP-8 | >9,500-fold | [3][9] |

| Selectivity vs. DPP-9 | >3,400-fold | [3][9] |

| Selectivity vs. other proteases (e.g., FAPα) | >23,000-fold | [1][6] |

Pharmacokinetics

The pharmacokinetic profile of gemigliptin has been characterized in healthy subjects and patients with type 2 diabetes.

Absorption

Following oral administration, gemigliptin is rapidly absorbed.[3]

| Parameter | Value (for 50 mg dose in healthy subjects) | Reference |

| Tmax (Time to maximum concentration) | 1 to 5 hours | [3] |

| Cmax (Maximum plasma concentration) | 62.7 ng/mL | [1][3] |

| AUC (Area under the curve) | 743.1 ng·hr/mL | [1][3] |

Distribution

Gemigliptin exhibits low plasma protein binding.

| Parameter | Value | Reference |

| Human Plasma Protein Binding (Gemigliptin) | 29% | [3] |

| Human Plasma Protein Binding (Active Metabolite) | 35% - 48% | [3] |

Metabolism

Gemigliptin is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][9] Its major active metabolite is LC15-0636, a hydroxylated form that is approximately twice as potent as the parent compound.[9]

Excretion

Gemigliptin is eliminated through a balanced combination of metabolism and excretion in both urine and feces.[1]

| Route of Excretion | Percentage of Administered Dose | Reference |

| Urine | 63.4% | [1] |

| Feces | 27.1% | [1] |

| Parameter | Value | Reference |

| Elimination Half-life (Gemigliptin) | Approximately 17 hours | [3][9] |

| Elimination Half-life (LC15-0636) | Approximately 24 hours | [3][9] |

Special Populations

The pharmacokinetics of gemigliptin have been studied in specific patient populations.

Renal Impairment

In patients with mild to severe renal impairment, the exposure to gemigliptin and its active metabolite is increased.[3] However, dose adjustment is generally not required.[5]

| Renal Function | AUCinf Increase (Gemigliptin) | AUCinf Increase (LC15-0636) | Reference |

| Mild (CrCl: 50-80 mL/min) | 1.20-fold | 0.91-fold | [3] |

| Moderate (CrCl: 30-50 mL/min) | 2.04-fold | 2.17-fold | [3] |

| Severe (CrCl: <30 mL/min) | 1.50-fold | 3.07-fold | [3] |

| End-Stage Renal Disease (on hemodialysis) | 1.69-fold | 2.66-fold | [3] |

Hepatic Impairment

In individuals with mild to moderate hepatic insufficiency, the mean AUC of gemigliptin was increased by approximately 50% and 80%, respectively, compared to healthy subjects.[1] These changes are not considered clinically meaningful, and therefore, no dose adjustment is typically necessary.[1]

Drug-Drug Interactions

In vitro studies indicate that gemigliptin is not an inhibitor or inducer of major CYP450 enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, or 3A4) at clinically relevant concentrations.[1][3] Clinical studies have shown no significant pharmacokinetic interactions with commonly co-administered drugs such as metformin, pioglitazone, glimepiride, and rosuvastatin.[3]

Experimental Protocols

Quantification of Gemigliptin in Plasma by LC-MS/MS

This protocol outlines a general method for the quantification of gemigliptin and its active metabolite, LC15-0636, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

dot

Caption: LC-MS/MS Quantification Workflow.

1. Sample Preparation:

-

To 50 µL of a human plasma sample, add an internal standard (IS) solution.[10]

-

Add a protein precipitation agent, such as acetonitrile.[10]

-

Vortex the mixture to ensure thorough mixing.[10]

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 5 minutes) to pellet the precipitated proteins.[10]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. Chromatographic Separation:

-

Utilize a reverse-phase C18 column.

-

Employ an isocratic or gradient mobile phase, which could consist of a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).[11]

-

Maintain a constant flow rate (e.g., 0.2-0.7 mL/min).[11][12]

3. Mass Spectrometric Detection:

-

Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for gemigliptin, its active metabolite, and the internal standard using Multiple Reaction Monitoring (MRM).[11]

4. Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentrations of gemigliptin and its metabolite in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.

DPP-4 Activity Assay (Fluorometric)

This protocol describes a general method for measuring DPP-4 activity in plasma samples using a fluorometric assay.

dot

Caption: DPP-4 Activity Assay Workflow.

1. Reagent Preparation:

-

Prepare an assay buffer (e.g., Tris-HCl, pH 8.0).[4]

-

Prepare a solution of the fluorogenic substrate, H-Gly-Pro-AMC.[4][6]

-

Prepare a standard curve using a known concentration of 7-Amino-4-Methyl Coumarin (AMC).[6]

2. Assay Procedure:

-

Add plasma samples to the wells of a microplate.

-

For background correction, include wells with a known DPP-4 inhibitor (e.g., sitagliptin) or buffer alone.[6]

-

Initiate the enzymatic reaction by adding the H-Gly-Pro-AMC substrate solution to all wells.[4]

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[4]

3. Data Acquisition:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[6]

4. Data Analysis:

-

Subtract the background fluorescence from the sample fluorescence readings.

-

Determine the concentration of AMC produced in each sample by comparing the fluorescence values to the AMC standard curve.

-

Calculate the DPP-4 activity, typically expressed as pmol/min/mL or µU/mL.[1]

Conclusion

Gemigliptin tartrate is a potent and selective DPP-4 inhibitor with a pharmacokinetic profile that supports once-daily dosing. Its balanced elimination pathway through both metabolism and renal excretion provides a potential advantage in patients with impaired renal function. The pharmacodynamic effect of gemigliptin, mediated by the enhancement of the incretin system, leads to effective glycemic control in patients with type 2 diabetes. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of gemigliptin and other compounds in this therapeutic class.

References

- 1. abcam.cn [abcam.cn]

- 2. Gemigliptin, a DPP4 inhibitor, ameliorates nonalcoholic steatohepatitis through AMP-activated protein kinase-independent and ULK1-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifetechindia.com [lifetechindia.com]

- 4. abcam.com [abcam.com]

- 5. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpras.com [ijpras.com]

- 10. Evaluation of Pharmacokinetic Drug Interactions Between Gemigliptin (Dipeptidylpeptidase-4 Inhibitor) and Glimepiride (Sulfonylurea) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. omicsonline.org [omicsonline.org]

An In-Depth Technical Guide to the In Vitro DPP-4 Inhibition Assay for Gemigliptin Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro dipeptidyl peptidase-4 (DPP-4) inhibition assay for gemigliptin tartrate. Gemigliptin is a potent and selective DPP-4 inhibitor used in the management of type 2 diabetes mellitus.[1][2][3] Understanding its interaction with the DPP-4 enzyme at a molecular level is crucial for drug development and comparative studies. This document details the mechanism of action, summarizes key quantitative data, and provides a representative experimental protocol for assessing its inhibitory activity.

Mechanism of Action: How Gemigliptin Inhibits DPP-4

Dipeptidyl peptidase-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] These hormones are released after a meal and stimulate insulin secretion while suppressing glucagon release, thereby lowering blood glucose levels.[6][4] By inhibiting DPP-4, gemigliptin prevents the degradation of incretins, prolonging their activity and leading to improved glycemic control.[1][6]

Gemigliptin acts as a reversible and competitive inhibitor of the DPP-4 enzyme.[1][4][7][8] Its binding kinetics are characterized by a fast association rate and a slow dissociation rate, which contributes to its long-acting therapeutic effect.[1][2][4][8] X-ray crystallography studies have revealed that gemigliptin binds to the S1, S2, and S2 extensive subsites of the DPP-4 enzyme.[1][9] The piperidinone group of gemigliptin interacts with the S1 subsite, forming hydrogen bonds and hydrophobic interactions.[1][9] Key interactions also occur between the trifluoromethyl groups on the pyrimidino piperidine moiety and the S2 extensive subsite, enhancing the drug's potency and selectivity.[9]

The signaling pathway affected by gemigliptin's inhibition of DPP-4 is illustrated below.

Quantitative Data Summary

The inhibitory potency of gemigliptin tartrate against the DPP-4 enzyme has been quantified through various in vitro studies. The following tables summarize the key parameters.

Table 1: Inhibitory Potency of Gemigliptin against DPP-4

| Parameter | Value | Enzyme Source | Reference(s) |

| IC50 | 10.3 nM | Human Recombinant DPP-4 | [7][10][11][12] |

| IC50 | 16 nM | Not Specified | [8] |

| Ki | 7.25 ± 0.67 nM | Not Specified | [1][4][7][8] |

| Ki | 15.2 nM | Not Specified | [8] |

IC50 (Half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the enzyme activity by 50%. Ki (Inhibition constant) represents the equilibrium constant for the dissociation of the inhibitor from the enzyme-inhibitor complex.

Table 2: Selectivity of Gemigliptin

| Enzyme/Protease | Selectivity Fold (vs. DPP-4) | Reference(s) |

| DPP-8 | > 23,000 | [1][13] |

| DPP-9 | > 23,000 | [1][13] |

| Fibroblast Activation Protein-α (FAP-α) | > 23,000 | [1][13] |

Selectivity is a critical parameter, indicating that gemigliptin is highly specific for DPP-4, which minimizes the potential for off-target effects.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This section outlines a detailed methodology for determining the DPP-4 inhibitory activity of gemigliptin tartrate. The protocol is a synthesized representation based on standard fluorometric DPP-4 inhibitor screening assays.

Objective

To determine the IC50 value of gemigliptin tartrate for the inhibition of human recombinant DPP-4 enzyme activity in vitro.

Materials and Reagents

-

Human Recombinant DPP-4 Enzyme

-

Gemigliptin Tartrate

-

DPP-4 Fluorogenic Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)

-

DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

-

Positive Control Inhibitor (e.g., Sitagliptin)

-

Dimethyl Sulfoxide (DMSO)

-

96-well black microplate

-

Microplate reader with fluorescence detection (Excitation: 350-360 nm, Emission: 450-465 nm)

-

Incubator (37°C)

Experimental Workflow

The general workflow for the DPP-4 inhibition assay is depicted below.

Detailed Procedure

-

Reagent Preparation:

-

Assay Buffer: Prepare the assay buffer as specified (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).[14][15]

-

Gemigliptin Stock Solution: Prepare a high-concentration stock solution of gemigliptin tartrate in DMSO.

-

Serial Dilutions: Create a series of working solutions of gemigliptin by diluting the stock solution in assay buffer. This will allow for the generation of a dose-response curve.

-

DPP-4 Enzyme: Dilute the human recombinant DPP-4 enzyme in cold assay buffer to the desired working concentration. Keep the diluted enzyme on ice.

-

Substrate Solution: Dilute the H-Gly-Pro-AMC substrate in assay buffer to its final working concentration.

-

-

Assay Plate Setup (in a 96-well plate):

-

Blank/Background Wells: Add assay buffer and the solvent used for the inhibitor (e.g., DMSO). These wells will not contain the enzyme.

-

100% Activity Control Wells: Add assay buffer, diluted DPP-4 enzyme, and the solvent.

-

Positive Control Wells: Add assay buffer, diluted DPP-4 enzyme, and the positive control inhibitor (e.g., Sitagliptin).

-

Test Wells: Add assay buffer, diluted DPP-4 enzyme, and the various dilutions of gemigliptin tartrate.

-

-

Reaction and Incubation:

-

Add the components (buffer, enzyme, inhibitor/solvent) to the respective wells as outlined above.

-

Pre-incubate the plate at 37°C for approximately 10 minutes to allow the inhibitor to bind to the enzyme.[16]

-

Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes, protected from light.[14][16]

-

-

Data Acquisition:

Data Analysis

-

Correct for Background: Subtract the average fluorescence reading of the blank wells from the readings of all other wells.

-

Calculate Percent Inhibition: Use the following formula to determine the percentage of DPP-4 inhibition for each concentration of gemigliptin:

% Inhibition = [1 - (FluorescenceTest Well / Fluorescence100% Activity Control)] x 100

-

Determine IC50:

-

Plot the percent inhibition against the logarithm of the gemigliptin concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

The IC50 value is the concentration of gemigliptin that corresponds to 50% inhibition on the fitted curve.

-

This comprehensive guide provides the foundational knowledge and a practical framework for conducting the in vitro DPP-4 inhibition assay for gemigliptin tartrate. Adherence to a well-structured protocol is essential for obtaining accurate and reproducible results, which are vital for the ongoing research and development of DPP-4 inhibitors.

References

- 1. Gemigliptin: An Update of Its Clinical Use in the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Real World Study of Effectiveness of Gemigliptin Add-On Therapy in Type 2 Diabetes Mellitus | Sarkar | Clinical Diabetology [journals.viamedica.pl]

- 3. Gemigliptin, a novel dipeptidyl peptidase 4 inhibitor: first new anti-diabetic drug in the history of Korean pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gemigliptin - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. What is the mechanism of Gemigliptin? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. Gemigliptin: Newer Promising Gliptin for Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gemigliptin Tartrate | DPP-4 | Proteasome | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. glpbio.com [glpbio.com]

- 13. selleckchem.com [selleckchem.com]

- 14. content.abcam.com [content.abcam.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

A Comprehensive Technical Guide on the Pleiotropic Effects of Gemigliptin Tartrate in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemigliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is an established therapeutic agent for type 2 diabetes mellitus (T2DM).[1][2][3] Its primary mechanism involves inhibiting the DPP-4 enzyme, thereby prolonging the action of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) to improve glycemic control.[3] However, a growing body of preclinical evidence reveals that gemigliptin exerts a range of "pleiotropic" effects that extend beyond its glucose-lowering capabilities. These effects, observed in various animal models, encompass significant renoprotective, cardioprotective, anti-inflammatory, and anti-atherosclerotic actions. This technical guide provides an in-depth review of these preclinical findings, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Mechanism of Action: DPP-4 Inhibition

Gemigliptin is a competitive and reversible inhibitor of the DPP-4 enzyme, with a reported Ki value of 7.25 ± 0.67 nM.[1][2][4] It demonstrates high selectivity for DPP-4 over other proteases like DPP-2, DPP-8, and DPP-9.[1][4] The inhibition of DPP-4 prevents the rapid degradation of incretin hormones GLP-1 and GIP, which are released from the gut post-prandially.[3] The resulting elevated levels of active incretins stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells, leading to improved glucose homeostasis.[2][3] Gemigliptin's kinetics are characterized by a fast association and a slow dissociation rate from the DPP-4 enzyme, contributing to its long-acting profile.[2][5]

Pharmacokinetics and Pharmacodynamics in Preclinical Models

Preclinical studies in rats, dogs, and monkeys have characterized the pharmacokinetic and pharmacodynamic profile of gemigliptin. It is rapidly absorbed after oral administration, though bioavailability is species-dependent.[1][5] A key pharmacodynamic endpoint is the inhibition of plasma DPP-4 activity, which is achieved at low nanomolar concentrations.[1][6]

| Parameter | Rat | Dog | Monkey | Reference |

| Bioavailability | 94% | 73% | 26% | [1][5] |

| Half-life (t½) | 3.6 h | 5.2 h | 5.4 h | [1][5] |

| Plasma Level for 80% DPP-4 Inhibition | 18 nM | 14 nM | 4 nM | [1][6] |

| Minimum Effective Dose (DPP-4 Inhibition) | 3 mg/kg | 0.3 mg/kg | 1 mg/kg | [5] |

| Minimum Effective Dose (Glucose Lowering) | 0.3 mg/kg (DIO mice) | 1 mg/kg | - | [1][5] |

Table 1: Summary of Pharmacokinetic and Pharmacodynamic Data for Gemigliptin in Preclinical Species. DIO: Diet-Induced Obesity.

Pleiotropic Effects in Preclinical Models

Renoprotective Effects

Gemigliptin has demonstrated significant protective effects in various preclinical models of kidney disease, often independent of its glucose-lowering action.

Key Findings:

-

Diabetic Kidney Disease (DKD): In streptozotocin (STZ)-induced type 1 diabetic mice, gemigliptin reduced albuminuria and prevented the thickening of the glomerular basement membrane (GBM) without lowering blood glucose levels.[2][7][8] It also attenuated renal fibrosis in this model.[2] In db/db mice, a model of type 2 diabetes, gemigliptin prevented podocyte apoptosis and reduced albuminuria.[2]

-

Non-Diabetic Nephrotoxicity: In a cisplatin-induced nephrotoxicity model, pretreatment with gemigliptin attenuated renal dysfunction, as evidenced by lower plasma creatinine and blood urea nitrogen (BUN) levels.[9] This protection was associated with the inhibition of apoptotic cell death and inflammatory responses in the kidneys.[9][10]

-

Renal Fibrosis: In a unilateral ureteral obstruction (UUO) model of renal fibrosis, gemigliptin treatment reduced levels of the NLRP3 inflammasome, a key player in fibrosis progression.[11]

| Model | Species | Gemigliptin Dose | Key Renoprotective Outcomes | Reference |

| STZ-induced Type 1 Diabetes | Mouse | 300 mg/kg diet for 8 weeks | ↓ Urinary albumin excretion, ↓ GBM thickness, ↓ Renal fibrosis | [7][8] |

| db/db Type 2 Diabetes | Mouse | - | ↓ Podocyte apoptosis, ↓ Albuminuria | [2] |

| Cisplatin-induced Nephrotoxicity | Mouse | Pretreatment | ↓ Plasma creatinine & BUN, ↓ Apoptotic cell death, ↓ Inflammation | [9] |

| Unilateral Ureteral Obstruction (UUO) | Mouse | - | ↓ NLRP3 inflammasome activation, ↓ Phosphorylated NF-κB | [11] |

Table 2: Summary of Preclinical Studies on the Renoprotective Effects of Gemigliptin.

Experimental Protocol: Cisplatin-Induced Nephrotoxicity Model

-

Animal Model: Male C57BL/6 mice are typically used.

-

Acclimatization: Animals are acclimatized for at least one week with standard chow and water ad libitum.

-

Drug Administration: Mice are divided into groups: Control, Cisplatin-only, and Gemigliptin + Cisplatin. The gemigliptin group receives oral pretreatment for a specified number of days (e.g., 3 days) before cisplatin injection.[9]

-

Induction of Nephrotoxicity: A single intraperitoneal injection of cisplatin (e.g., 20 mg/kg) is administered to the Cisplatin-only and Gemigliptin + Cisplatin groups.

-

Sample Collection: At a predetermined time point post-injection (e.g., 72 hours), mice are sacrificed. Blood is collected for plasma creatinine and BUN analysis. Kidneys are harvested for histology (H&E and PAS staining), Western blotting (for apoptotic and inflammatory markers), and immunohistochemistry.[9][10]

-

Analysis: Renal function is assessed by biochemical assays. Histological sections are scored for tubular injury.[10] Protein expression of markers like cleaved caspase-3 (apoptosis), NF-κB (inflammation), HO-1, and NQO1 (antioxidant response) is quantified by Western blot.[9]

Cardioprotective Effects

Gemigliptin has shown protective effects on the cardiovascular system in non-diabetic preclinical models, suggesting a direct cardioprotective role.

Key Findings:

-

Ischemia/Reperfusion (I/R) Injury: In a cardiac I/R model, gemigliptin treatment improved cardiac function, evidenced by significantly elevated end-systolic pressure (ESP), dP/dt max, and dP/dt min.[12] It also reduced the cardiac infarct size.[12]

-

Hypertension: In spontaneous hypertensive rats (SHRs), long-term administration of gemigliptin resulted in a significant reduction in blood pressure without affecting the heart rate.[12]

| Model | Species | Gemigliptin Dose | Key Cardioprotective Outcomes | Reference |

| Cardiac Ischemia/Reperfusion | Rat | 20 and 100 mg/kg | ↑ ESP, ↑ dP/dt max, ↑ dP/dt min, ↓ Infarct size | [12] |

| Spontaneous Hypertensive Rat (SHR) | Rat | - | ↓ Blood Pressure, No change in heart rate | [12] |

Table 3: Summary of Preclinical Studies on the Cardioprotective Effects of Gemigliptin.

Experimental Protocol: Cardiac Ischemia/Reperfusion (I/R) Model

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Anesthesia and Ventilation: Rats are anesthetized, and a tracheotomy is performed for artificial ventilation.

-

Surgical Preparation: A left thoracotomy is performed, and the heart is exposed. A ligature is placed around the left anterior descending (LAD) coronary artery.

-

Hemodynamic Monitoring: A catheter is inserted into the left ventricle via the right carotid artery to continuously measure parameters like left ventricular pressure and dP/dt.

-

I/R Protocol: After a stabilization period, the LAD artery is occluded for a set duration (e.g., 30 minutes) to induce ischemia, followed by a period of reperfusion (e.g., 2 hours) where the ligature is released.

-

Drug Administration: Gemigliptin or vehicle is administered (e.g., orally) prior to the induction of ischemia.

-

Infarct Size Measurement: At the end of reperfusion, the heart is excised. The LAD is re-occluded, and a dye (e.g., Evans blue) is perfused to delineate the area at risk. The heart is then sliced and incubated in triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is calculated as a percentage of the area at risk.

Anti-inflammatory and Anti-Atherosclerotic Effects

Gemigliptin exhibits direct anti-inflammatory properties by modulating key signaling pathways in endothelial and monocytic cells, which are central to the development of atherosclerosis.

Key Findings:

-

Macrophage Polarization and Cytokine Release: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, gemigliptin suppressed the M1 macrophage surface marker CD80.[13] It also inhibited the release and gene expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and chemokines (CCL3, CCL4, CCL5).[13]

-

Endothelial Cell Activation: In human umbilical vein endothelial cells (HUVECs), gemigliptin inhibited LPS-induced inflammatory pathways.[14]

-

Adipose Tissue Inflammation: In mice fed a Western diet, gemigliptin reduced adipocyte cell size and decreased the infiltration of F4/80-positive macrophages into epididymal white adipose tissue.[11] It also lowered the expression of inflammatory genes like Tnfα and Il1β in this tissue.[11]

-

Signaling Pathway Modulation: The anti-inflammatory effects of gemigliptin have been linked to the blockade of NF-κB, JNK, and STAT1 phosphorylation through the downregulation of upstream kinases like IKKα/β, MKK4/7, and JAK2.[13][14] It also appears to induce the phosphorylation of AMPK and Akt.[14]

| Cell/Animal Model | Stimulus | Key Anti-inflammatory Outcomes | Modulated Pathways | Reference |

| RAW 264.7 Macrophages | LPS | ↓ CD80, ↓ PGE2, ↓ COX-2, ↓ iNOS, ↓ TNF-α, IL-1β, IL-6 | ↓ IKK/NF-κB, ↓ MKK7/JNK, ↓ JAK2/STAT1 | [13] |

| HUVECs & THP-1 Monocytes | LPS | ↓ NF-κB and JNK phosphorylation | ↑ AMPK, ↑ Akt | [14] |

| Western Diet-fed Mice | Western Diet | ↓ Adipocyte size, ↓ Macrophage infiltration, ↓ F4/80, TNFα, IL-1β mRNA | - | [11] |

Table 4: Summary of Preclinical Studies on the Anti-inflammatory Effects of Gemigliptin.

Conclusion

The preclinical data for gemigliptin tartrate robustly support its role as a multi-faceted therapeutic agent with significant beneficial effects beyond glycemic control. In a variety of animal models, gemigliptin has demonstrated consistent renoprotective, cardioprotective, and anti-inflammatory properties. These pleiotropic actions are often independent of its glucose-lowering effect, suggesting direct engagement with cellular pathways involved in inflammation, apoptosis, and fibrosis. The modulation of key signaling cascades such as NF-κB, JNK, and NLRP3 inflammasome provides a mechanistic basis for these observations. For researchers and drug development professionals, these findings highlight the potential of gemigliptin as a therapeutic option for diabetic complications and other inflammatory conditions, warranting further investigation to translate these preclinical benefits to the clinical setting.

References

- 1. Gemigliptin - Wikipedia [en.wikipedia.org]

- 2. Gemigliptin: An Update of Its Clinical Use in the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Gemigliptin? [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Real World Study of Effectiveness of Gemigliptin Add-On Therapy in Type 2 Diabetes Mellitus | Sarkar | Clinical Diabetology [journals.viamedica.pl]

- 7. Renoprotective Effect of Gemigliptin, a Dipeptidyl Peptidase-4 Inhibitor, in Streptozotocin-Induced Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protective Effects of Gemigliptin, a Dipeptidyl Peptidase-4 Inhibitor, against Cisplatin-Induced Nephrotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Effect of gemigliptin on cardiac ischemia/reperfusion and spontaneous hypertensive rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory Effects of Empagliflozin and Gemigliptin on LPS-Stimulated Macrophage via the IKK/NF- κ B, MKK7/JNK, and JAK2/STAT1 Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. endocrine-abstracts.org [endocrine-abstracts.org]

Synthesis and Chemical Characterization of Gemigliptin Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemigliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is an oral antihyperglycemic agent for the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the synthesis and chemical characterization of its tartrate salt, specifically the sesquihydrate form. Detailed experimental protocols for the synthesis of key intermediates and the final active pharmaceutical ingredient (API) are presented, alongside a thorough analysis of its chemical properties through various spectroscopic and crystallographic techniques. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and analysis of gemigliptin and related compounds.

Synthesis of Gemigliptin Tartrate Sesquihydrate

The synthesis of gemigliptin tartrate sesquihydrate is a multi-step process that involves the preparation of two key intermediates, their subsequent coupling, deprotection, and final salt formation and crystallization.

Synthesis of Key Intermediates

The overall synthesis hinges on the successful preparation of two crucial building blocks:

-

Intermediate 1: 2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride

-

Intermediate 2: (S)-3-((tert-butoxycarbonyl)amino)-4-(5,5-difluoro-2-oxopiperidin-1-yl)butanoic acid

Detailed, step-by-step protocols for the synthesis of these intermediates are outlined below, based on established patent literature.

Final Synthesis Steps

The final stages of gemigliptin tartrate synthesis involve the coupling of the two key intermediates, removal of the Boc protecting group, and the formation of the tartrate salt.

Logical Flow of Gemigliptin Synthesis

Caption: The synthesis of gemigliptin tartrate involves the coupling of two key intermediates, followed by deprotection and crystallization.

Experimental Protocols

A detailed experimental protocol for the synthesis of this intermediate is proprietary and typically found within patent literature. A generalized approach involves the cyclization of a suitably substituted aminopyridine precursor with a trifluoromethyl-containing reagent.

The synthesis of this chiral intermediate is a multi-step process, often starting from a commercially available amino acid derivative. The synthesis involves the introduction of the difluoropiperidinone moiety and protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

-

Coupling: Intermediate 1 and Intermediate 2 are coupled using a suitable peptide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt), in an appropriate organic solvent (e.g., dichloromethane or dimethylformamide).

-

Deprotection: The Boc protecting group is removed from the coupled product under acidic conditions. A common method is the use of trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent.

-

Crystallization: The deprotected gemigliptin free base is then dissolved in a suitable solvent system, such as a mixture of ethanol and water. A solution of L-tartaric acid in water is added, and the mixture is stirred to induce crystallization. The resulting crystalline slurry is filtered, washed, and dried to yield gemigliptin tartrate sesquihydrate. The yield for these final three steps is reported to be in the range of 75-80% with a purity of over 99%.[1]

Chemical Characterization

A comprehensive chemical characterization of gemigliptin tartrate sesquihydrate is essential for its identification, purity assessment, and quality control.

Spectroscopic Analysis

Workflow for Chemical Characterization

References

An In-Depth Technical Guide to the Binding Kinetics of Gemigliptin Tartrate with the DPP-4 Enzyme

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics of Gemigliptin tartrate to the Dipeptidyl Peptidase-4 (DPP-4) enzyme, a key target in the management of type 2 diabetes mellitus. This document delves into the quantitative aspects of this interaction, details the experimental methodologies used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Gemigliptin and DPP-4

Gemigliptin is a potent, selective, and long-acting inhibitor of the DPP-4 enzyme.[1][2] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Gemigliptin prolongs the activity of these incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1] The binding of Gemigliptin to DPP-4 is characterized as a reversible and competitive inhibition.[1][2]

Quantitative Binding Kinetics

The following table summarizes the available quantitative data for the binding of Gemigliptin to human DPP-4.

| Parameter | Value | Reference |

| Inhibition Constant (K_i) | 7.25 nM | [1][3] |

| Half Maximal Inhibitory Concentration (IC_50) | 10.3 nM (for human recombinant DPP-4) | [4] |

| Binding Characteristics | Reversible, Competitive | [1][2] |

| Kinetic Profile | Fast Association, Slow Dissociation | [1][2] |

| Selectivity | >23,000-fold for DPP-4 over DPP-8, DPP-9, and FAP-α | [1] |

Experimental Protocols

The determination of the binding kinetics of Gemigliptin to DPP-4 involves various biophysical and enzymatic assays. Below are detailed methodologies for two key experimental approaches.

Enzyme Inhibition Assay (Fluorometric Method)

This assay measures the inhibitory effect of Gemigliptin on the enzymatic activity of DPP-4 using a fluorogenic substrate.

Materials:

-

Human recombinant DPP-4 enzyme

-

Gemigliptin tartrate

-

DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: 100 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Gemigliptin tartrate in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of Gemigliptin in Assay Buffer to achieve a range of desired concentrations.

-

Prepare a working solution of human recombinant DPP-4 in Assay Buffer.

-

Prepare a working solution of Gly-Pro-AMC in Assay Buffer.

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add 25 µL of the Gemigliptin dilution. For control wells, add 25 µL of Assay Buffer with the corresponding solvent concentration.

-

Add 50 µL of the DPP-4 enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.

-

-

Data Acquisition:

-

Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Record the fluorescence kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of Gemigliptin.

-

Determine the percent inhibition for each Gemigliptin concentration relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the Gemigliptin concentration and fit the data to a suitable dose-response curve to calculate the IC_50 value.

-

To determine the inhibition constant (K_i), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the real-time binding kinetics between an inhibitor and its target enzyme.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Human recombinant DPP-4 enzyme

-

Gemigliptin tartrate

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, and ethanolamine)

Procedure:

-

DPP-4 Immobilization:

-

Activate the surface of the sensor chip using a fresh mixture of EDC and NHS.

-

Inject the DPP-4 enzyme solution over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared similarly but without the DPP-4 enzyme to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of dilutions of Gemigliptin tartrate in the running buffer.

-

Inject the Gemigliptin solutions over the immobilized DPP-4 surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.

-

After the association phase, switch back to the running buffer to monitor the dissociation of the Gemigliptin-DPP-4 complex.

-

-

Data Analysis:

-

The resulting sensorgrams (RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

-

The association rate constant (k_on) and dissociation rate constant (k_off) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (K_D) is calculated as the ratio of k_off to k_on.

-

Visualizations

DPP-4 Signaling Pathway and Inhibition by Gemigliptin

The following diagram illustrates the role of DPP-4 in incretin hormone degradation and how Gemigliptin intervenes in this pathway.

Caption: DPP-4 pathway and Gemigliptin's inhibitory action.

Experimental Workflow for Determining Binding Kinetics

This diagram outlines the typical workflow for characterizing the binding kinetics of a DPP-4 inhibitor like Gemigliptin.

Caption: Workflow for analyzing Gemigliptin-DPP-4 binding.

Conclusion

Gemigliptin tartrate is a highly effective DPP-4 inhibitor characterized by its potent and selective binding to the enzyme. Its kinetic profile, marked by a fast association and slow dissociation, underpins its sustained therapeutic action in the management of type 2 diabetes. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this and other DPP-4 inhibitors, contributing to a deeper understanding of their mechanism of action and facilitating the development of novel antidiabetic therapies.

References

- 1. Gemigliptin: An Update of Its Clinical Use in the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological profiles of gemigliptin (LC15-0444), a novel dipeptidyl peptidase-4 inhibitor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Diabetic Animal Studies with Gemigliptin Tartrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Gemigliptin tartrate in preclinical in vivo studies of diabetes. Gemigliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), Gemigliptin enhances glucose-dependent insulin secretion, suppresses glucagon release, and consequently improves glycemic control.[1][2][3]

Mechanism of Action

Gemigliptin competitively and reversibly inhibits the DPP-4 enzyme.[3] This inhibition leads to an increase in the circulating levels of active GLP-1 and GIP.[1][3] These incretin hormones, in turn, stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner and suppress the pancreatic α-cells from releasing glucagon.[1][2][3] This dual action results in lower blood glucose levels, particularly postprandial hyperglycemia.

Signaling Pathway of Gemigliptin's Action

Caption: Signaling pathway of Gemigliptin via DPP-4 inhibition.

Data Presentation: Efficacy of Gemigliptin in Diabetic Animal Models

The following tables summarize the quantitative data from various in vivo studies, demonstrating the effects of Gemigliptin on key diabetic parameters.

Table 1: Effect of Gemigliptin on Blood Glucose and HbA1c in Diabetic Rodent Models

| Animal Model | Treatment Group | Dose (mg/kg/day) | Duration | Change in Fasting Blood Glucose (mg/dL) | Change in HbA1c (%) | Reference |

| db/db mice | Gemigliptin | 100 | 12 weeks | ↓ (Specific values not provided) | ↓ (Specific values not provided) | [4] |

| STZ-induced diabetic mice | Gemigliptin | 300 | 8 weeks | No significant reduction | Not Reported | [5] |

| High-fat diet/STZ-induced diabetic mice | Gemigliptin | Dose-dependent | Not specified | ↓ (Dose-dependent) | ↓ (Dose-dependent) | [3] |

| STZ-induced diabetic rats | Gemigliptin | 10 or 100 | 3 weeks | ↓ (Specific values not provided) | Not Reported |

Table 2: Effect of Gemigliptin on Insulin and Glucagon Levels in Diabetic Animal Models

| Animal Model | Treatment Group | Dose (mg/kg/day) | Duration | Change in Insulin Levels | Change in Glucagon Levels | Reference |

| Mice and Dogs | Gemigliptin | Not specified | Acute (OGTT) | ↑ (Increased secretion) | ↓ (Reduced secretion) | [3] |

| Healthy Male Subjects (with Metformin) | Gemigliptin | 50 | 7 days | Not directly measured | ↓ (Lower than metformin alone) | [6] |

Experimental Protocols

Experimental Workflow for In Vivo Diabetic Animal Study

Caption: General experimental workflow for a diabetic animal study.

Induction of Diabetes

a) Streptozotocin (STZ)-Induced Type 1 Diabetes Model (Rats)

-

Materials: Streptozotocin (STZ), 0.1 M citrate buffer (pH 4.5), insulin syringes.

-

Procedure:

-

Fast male Wistar or Sprague-Dawley rats (200-250 g) overnight.

-

Prepare a fresh solution of STZ in cold 0.1 M citrate buffer. The concentration should be calculated to deliver a dose of 45-65 mg/kg body weight.

-

Administer a single intraperitoneal (i.p.) injection of the STZ solution.

-

Provide animals with 5% sucrose water for 24 hours post-injection to prevent initial hypoglycemia.

-

Monitor blood glucose levels 48-72 hours after STZ injection. Animals with fasting blood glucose levels >250 mg/dL are considered diabetic and can be used for the study.

-

b) db/db Mouse Model of Type 2 Diabetes

-

Description: The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes due to a mutation in the leptin receptor gene.

-

Procedure:

-

Obtain male db/db mice and their lean db/+ littermates (as controls) at 6-8 weeks of age.

-

Allow the mice to acclimatize for at least one week.

-

Confirm the diabetic phenotype by measuring baseline blood glucose and body weight. db/db mice will exhibit significant hyperglycemia and obesity compared to db/+ controls.

-

Preparation and Administration of Gemigliptin Tartrate

-

Preparation: Gemigliptin tartrate can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or distilled water. The concentration of the suspension should be calculated based on the desired dosage and the average body weight of the animals.

-

Administration: Administer the Gemigliptin tartrate suspension or vehicle control to the animals once daily via oral gavage.

Oral Glucose Tolerance Test (OGTT)

-

Purpose: To assess the effect of Gemigliptin on glucose disposal.

-

Procedure:

-

Fast the animals for 6-8 hours (mice) or overnight (rats).

-

Administer the final dose of Gemigliptin tartrate or vehicle 1 hour before the glucose challenge.

-

Collect a baseline blood sample (t=0) from the tail vein.

-

Administer a glucose solution (2 g/kg body weight) via oral gavage.

-

Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Measure blood glucose levels at each time point using a glucometer.

-

Measurement of Biochemical Parameters

-

Blood Glucose: Monitored regularly from tail vein blood using a standard glucometer.

-

HbA1c: Measured from whole blood at the beginning and end of the treatment period using commercially available kits.

-

Insulin and Glucagon: Plasma levels can be determined from blood samples (collected in EDTA tubes with aprotinin for glucagon) using ELISA kits.

-

Lipid Profile: Serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C can be measured using standard enzymatic kits.

Histopathological Analysis

-

At the end of the study, animals are euthanized, and the pancreas can be collected for histopathological examination.

-

Tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

-

Sections can be stained with Hematoxylin and Eosin (H&E) to assess islet morphology and with specific antibodies (e.g., anti-insulin) for immunohistochemical analysis of β-cell mass.

These protocols provide a framework for conducting in vivo diabetic animal studies with Gemigliptin tartrate. Researchers should adapt these methodologies to their specific experimental design and institutional animal care and use guidelines.

References

- 1. Gemigliptin: An Update of Its Clinical Use in the Management of Type 2 Diabetes Mellitus [e-dmj.org]

- 2. Gemigliptin: An Update of Its Clinical Use in the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological profiles of gemigliptin (LC15-0444), a novel dipeptidyl peptidase-4 inhibitor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Renoprotective Effect of Gemigliptin, a Dipeptidyl Peptidase-4 Inhibitor, in Streptozotocin-Induced Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and pharmacodynamic interaction between gemigliptin and metformin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Gemigliptin Tartrate Dosage in Mouse Models of Diabetes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the calculation and administration of Gemigliptin tartrate for in vivo studies using mouse models of diabetes. The following sections detail dosage recommendations based on published literature, step-by-step experimental protocols for diabetes induction and drug administration, and a summary of the relevant signaling pathways.

Introduction to Gemigliptin

Gemigliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] DPP-4 is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, Gemigliptin increases the circulating levels of active GLP-1 and GIP.[3] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control.[3]

Gemigliptin Tartrate Dosage and Efficacy in Mouse Models

The appropriate dosage of Gemigliptin tartrate can vary depending on the specific mouse model of diabetes, the desired therapeutic effect, and the duration of the study. The following table summarizes dosages and their reported effects from various preclinical studies.

| Mouse Model | Dosage | Route of Administration | Treatment Duration | Key Findings |

| db/db Mice | 100 mg/kg/day | Oral | 12 weeks | Reduced levels of circulating advanced glycation end products (AGEs). |

| High-Fat Diet (HFD)-induced Obese Mice | 300 mg/kg/day (mixed with diet) | Oral | 4 weeks | Attenuated body mass gain, hypercholesterolemia, and improved insulin sensitivity.[4] |

| Streptozotocin (STZ)-induced Diabetic Mice | 300 mg/kg/day (mixed with feed) | Oral | 8 weeks | Did not significantly reduce blood glucose levels in this model of type 1 diabetes, but did show renoprotective effects.[5] |

| STZ-induced Diabetic Rats | 10 mg/kg and 100 mg/kg | Oral Gavage | 3 weeks | Preserved salivary gland weight and saliva secretion.[6] |

| High-Fat Diet/STZ-induced Diabetic Mice | Dose-dependent | Not specified | Not specified | Decreased glycosylated hemoglobin (HbA1c) and ameliorated β-cell damage.[1] |

Experimental Protocols

Preparation and Administration of Gemigliptin Tartrate

Vehicle Selection: For oral gavage, Gemigliptin tartrate can be suspended in an aqueous vehicle. A common choice is 0.5% carboxymethylcellulose (CMC) in sterile water or saline. For administration in the diet, the appropriate amount of Gemigliptin tartrate is thoroughly mixed with the powdered rodent chow before pelleting or providing it as a powder.

Protocol for Oral Gavage:

-

Calculate the required amount of Gemigliptin tartrate based on the body weight of the mice and the desired dosage.

-

Prepare a 0.5% CMC solution by dissolving 0.5 g of CMC in 100 mL of sterile water with gentle heating and stirring. Allow the solution to cool to room temperature.

-

Suspend the calculated amount of Gemigliptin tartrate in the 0.5% CMC solution to achieve the final desired concentration. Ensure the suspension is homogenous by vortexing before each administration.

-

Administer the suspension to the mice using a proper-sized oral gavage needle. The volume should typically not exceed 10 mL/kg of body weight.

Induction of Diabetes in Mouse Models

3.2.1. High-Fat Diet (HFD)-Induced Obesity and Type 2 Diabetes

This model mimics the development of obesity and insulin resistance seen in human type 2 diabetes.

Materials:

-

C57BL/6J mice (male, 6-8 weeks old)

-

High-fat diet (e.g., 45-60% kcal from fat)[7]

-

Control diet (e.g., 10% kcal from fat)[7]

-

Standard animal housing and monitoring equipment

Protocol:

-

Acclimate the mice to the animal facility for at least one week.

-

Randomize the mice into two groups: a control group and a high-fat diet group.

-

Provide the control group with the control diet and the experimental group with the high-fat diet ad libitum.[7]

-

Monitor body weight and food intake weekly.

-

After a period of 8-16 weeks on the respective diets, the HFD group will develop obesity, hyperglycemia, and insulin resistance.

-

Confirm the diabetic phenotype by measuring fasting blood glucose and performing glucose and insulin tolerance tests.

3.2.2. Streptozotocin (STZ)-Induced Type 1 Diabetes

This model involves the chemical ablation of pancreatic β-cells by STZ, leading to insulin deficiency and hyperglycemia.

Materials:

-

C57BL/6J mice (male, 8-10 weeks old)

-

Streptozotocin (STZ)

-

Cold, sterile 0.1 M citrate buffer (pH 4.5)

-

Insulin syringes (28-30 gauge)

-

Glucometer and test strips

Protocol:

-

Fast the mice for 4-6 hours before STZ injection.

-

Prepare the STZ solution immediately before use by dissolving it in cold citrate buffer. The final concentration should be calculated to deliver the desired dose (e.g., a single high dose of 150-200 mg/kg or multiple low doses of 40-50 mg/kg for 5 consecutive days).[8]

-

Administer the STZ solution via intraperitoneal (IP) injection.[8]

-

Provide the mice with 10% sucrose water for the first 24 hours after STZ injection to prevent hypoglycemia.[9]

-

Monitor blood glucose levels daily for the first week and then weekly. Diabetes is typically established when fasting blood glucose levels are consistently above 250 mg/dL.[10]

Signaling Pathways and Experimental Workflow

Gemigliptin's Mechanism of Action

The following diagram illustrates the signaling pathway through which Gemigliptin exerts its anti-diabetic effects.

Caption: Gemigliptin inhibits DPP-4, increasing active GLP-1/GIP, leading to regulated insulin and glucagon secretion.

Experimental Workflow for a Preclinical Study

The following diagram outlines a typical experimental workflow for evaluating the efficacy of Gemigliptin in a mouse model of diabetes.

Caption: Workflow for evaluating Gemigliptin in diabetic mouse models.

References

- 1. Gemigliptin: An Update of Its Clinical Use in the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gemigliptin: Newer Promising Gliptin for Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mims.com [mims.com]

- 4. Gemigliptin ameliorates Western-diet-induced metabolic syndrome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Renoprotective Effect of Gemigliptin, a Dipeptidyl Peptidase-4 Inhibitor, in Streptozotocin-Induced Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gemigliptin suppresses salivary dysfunction in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mmpc.org [mmpc.org]

- 8. diacomp.org [diacomp.org]

- 9. researchgate.net [researchgate.net]

- 10. olac.berkeley.edu [olac.berkeley.edu]

Application Notes and Protocols for Evaluating Gemigliptin Tartrate Efficacy in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell-based assays for the evaluation of gemigliptin tartrate efficacy. The protocols detailed below are designed to assess the compound's primary mechanism of action, its effects on downstream signaling pathways, and its impact on cellular function and viability.

Introduction

Gemigliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, gemigliptin increases the circulating levels of active incretins, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control in type 2 diabetes.[1][2] This document outlines key in vitro assays to characterize the efficacy of gemigliptin tartrate.

Direct Target Engagement: DPP-4 Inhibition Assay

This assay directly measures the ability of gemigliptin tartrate to inhibit the enzymatic activity of DPP-4. A common method utilizes a fluorogenic substrate that is cleaved by DPP-4 to produce a fluorescent signal.

Quantitative Data Summary: DPP-4 Inhibition

| Parameter | Value | Reference |

| IC50 (human recombinant DPP-4) | 10.3 nM | [4][5][6][7][8] |

| Ki (competitive inhibitor) | 7.25 nM | [4][5][6][8] |

| Selectivity over DPP-8 & DPP-9 | >9,500-fold & >3,400-fold | [2] |

Experimental Workflow: DPP-4 Inhibition Assay

Protocol: Fluorometric DPP-4 Inhibition Assay

Materials:

-

Recombinant Human DPP-4

-

DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)

-

DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

Gemigliptin Tartrate

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of gemigliptin tartrate in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.

-

In a 96-well plate, add 30 µL of assay buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the gemigliptin tartrate dilution (or vehicle control).

-

Incubate the plate for 10 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the DPP-4 substrate solution to each well.

-

Incubate the plate for 30 minutes at 37°C, protected from light.

-

Measure the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Calculate the percent inhibition for each concentration of gemigliptin tartrate relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of gemigliptin tartrate to determine the IC50 value.

Cellular Activity: GLP-1 Secretion Assay

This assay evaluates the downstream effect of DPP-4 inhibition by measuring the increase in secreted GLP-1 from enteroendocrine L-cells. The murine STC-1 cell line is a suitable model for this purpose.[9][10][11][12]

Quantitative Data Summary: GLP-1 Secretion

| Cell Line | Stimulus | Expected Outcome |

| STC-1 | Nutrient secretagogues (e.g., fatty acids, amino acids) + Gemigliptin | Increased and prolonged GLP-1 concentration in media |

Experimental Workflow: GLP-1 Secretion Assay

Protocol: GLP-1 Secretion from STC-1 Cells

Materials:

-

STC-1 cells

-

DMEM with 10% FBS and antibiotics

-

HEPES buffer

-

Gemigliptin Tartrate

-

GLP-1 secretagogue (e.g., L-glutamine, fatty acids)

-

DPP-4 inhibitor (for sample preservation, if not already the test article)

-

24-well tissue culture plates

-

Commercial GLP-1 ELISA kit

Procedure:

-

Seed STC-1 cells in a 24-well plate and culture until they reach 80-90% confluency.[12]

-

On the day of the experiment, wash the cells twice with HEPES buffer.

-

Add HEPES buffer to each well and incubate for 30-60 minutes for acclimatization.

-

Aspirate the buffer and add fresh HEPES buffer containing various concentrations of gemigliptin tartrate. Incubate for 30 minutes.

-

Add the GLP-1 secretagogue to the wells and incubate for the desired time (e.g., 2 hours).

-

Collect the supernatant from each well. It is recommended to add a DPP-4 inhibitor to the collection tubes to prevent GLP-1 degradation if not already present.

-

Centrifuge the samples to remove any cell debris.

-

Measure the concentration of active GLP-1 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[10]

Pancreatic Beta-Cell Function: Glucose-Stimulated Insulin Secretion (GSIS)

This assay assesses the ability of gemigliptin tartrate to potentiate insulin secretion from pancreatic beta-cells in response to glucose. This is a key functional outcome of increased incretin levels. The assay is typically performed using isolated primary pancreatic islets from rodents.

Quantitative Data Summary: GSIS

| Assay Component | Condition | Expected Outcome with Gemigliptin + GLP-1 |

| Isolated Islets | Low Glucose (e.g., 2.8 mM) | Basal insulin secretion |

| Isolated Islets | High Glucose (e.g., 16.7 mM) | Stimulated insulin secretion |

| Isolated Islets | High Glucose + GLP-1 | Potentiated insulin secretion |

| Isolated Islets | High Glucose + GLP-1 + Gemigliptin | Further enhanced and prolonged insulin secretion |

Signaling Pathway: Gemigliptin's Effect on Insulin Secretion

Protocol: GSIS with Isolated Rodent Islets

Materials:

-

Collagenase solution

-

Density gradient medium (e.g., Ficoll)

-

Krebs-Ringer Bicarbonate (KRB) buffer with low (2.8 mM) and high (16.7 mM) glucose

-

Gemigliptin Tartrate

-

GLP-1

-

Isolated rodent pancreatic islets

-

Insulin ELISA kit

Procedure:

-

Islet Isolation: Isolate pancreatic islets from mice or rats using the collagenase digestion method followed by purification on a density gradient.[13][14][15][16][17]

-

Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium to allow for recovery.

-

Pre-incubation: Hand-pick islets of similar size and place them in batches (e.g., 10 islets/replicate) into a 24-well plate. Pre-incubate the islets in KRB buffer with low glucose for 1-2 hours.[18]

-

Basal Secretion: Replace the buffer with fresh low-glucose KRB and incubate for 1 hour. Collect the supernatant for basal insulin measurement.

-

Stimulated Secretion: Replace the buffer with high-glucose KRB, with or without GLP-1 and/or different concentrations of gemigliptin tartrate.

-

Incubate for 1 hour at 37°C.

-

Collect the supernatant for stimulated insulin measurement.

-

Measure the insulin concentration in the collected supernatants using a commercial ELISA kit.

-

Results can be expressed as fold-change over basal secretion (Stimulation Index).

Downstream Signaling Pathway Analysis

To confirm the mechanism of action, it is beneficial to measure the activation of key downstream signaling molecules following GLP-1 receptor activation.

Cyclic AMP (cAMP) Assay

GLP-1 receptor activation leads to an increase in intracellular cAMP levels.[19][20]

Protocol:

-

Use a suitable cell line expressing the GLP-1 receptor (e.g., HEK293-GLP-1R cells).

-

Seed cells in a 96-well plate.

-

Pre-treat cells with various concentrations of gemigliptin tartrate.

-

Stimulate the cells with a GLP-1 receptor agonist.

-

Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's protocol.[3][19][21][22]

Protein Kinase A (PKA) Activity Assay

cAMP activates PKA, which then phosphorylates downstream targets to promote insulin secretion.

Protocol:

-

Prepare cell lysates from islets or GLP-1R expressing cells treated with gemigliptin and a GLP-1 agonist.

-

Measure PKA activity in the lysates using a commercial PKA activity assay kit. These kits typically measure the phosphorylation of a specific PKA substrate.[1][23][24][25][26]

-

Follow the manufacturer's protocol for the specific kit, which may involve colorimetric, fluorometric, or radioactive detection methods.

Cell Viability and Cytotoxicity Assessment

It is crucial to assess whether gemigliptin tartrate has any adverse effects on cell viability, particularly on pancreatic beta-cells.

Quantitative Data Summary: Cell Viability

| Cell Line | Assay | Gemigliptin Concentration | Expected Outcome |

| Pancreatic Beta-Cells (e.g., MIN6, INS-1) | MTT Assay | Therapeutic range | No significant decrease in cell viability |

| Pancreatic Beta-Cells (e.g., MIN6, INS-1) | MTT Assay | High concentrations | Assess for potential cytotoxicity |

Protocol: MTT Cell Viability Assay

Materials:

-

Pancreatic beta-cell line (e.g., MIN6 or INS-1)

-

Complete culture medium

-

Gemigliptin Tartrate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed the beta-cells in a 96-well plate and allow them to attach overnight.

-

Replace the medium with fresh medium containing a range of concentrations of gemigliptin tartrate. Include a vehicle-only control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[27][28][29]

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at a wavelength between 550 and 600 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

By employing this comprehensive suite of cell-based assays, researchers can thoroughly characterize the efficacy and mechanism of action of gemigliptin tartrate, providing a robust data package for drug development and scientific investigation.

References

- 1. abcam.com [abcam.com]

- 2. surgery.wisc.edu [surgery.wisc.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Gemigliptin Tartrate | DPP-4 | Proteasome | TargetMol [targetmol.com]

- 6. Gemigliptin tartrate (LC15-0444 tartrate) | Dipeptidyl Peptidase | 1374639-74-3 | Invivochem [invivochem.com]

- 7. Gemigliptin tartrate | LC15-0444 tartrate | DPP4 | Ambeed.com [ambeed.com]

- 8. glpbio.com [glpbio.com]

- 9. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.qub.ac.uk [pure.qub.ac.uk]

- 12. STC-1 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. A Practical Guide to Rodent Islet Isolation and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mouse islet of Langerhans isolation using a combination of purified collagenase and neutral protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]

- 16. bear.buckingham.ac.uk [bear.buckingham.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cosmobio.co.jp [cosmobio.co.jp]

- 22. cAMP-Glo™ Assay [promega.com]

- 23. merckmillipore.com [merckmillipore.com]

- 24. arborassays.com [arborassays.com]

- 25. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 26. abcam.com [abcam.com]

- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 28. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]

- 29. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Application Note: LC-MS/MS Method for Identifying Gemigliptin Tartrate Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemigliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is an oral anti-hyperglycemic agent used for the treatment of type 2 diabetes mellitus. Understanding the metabolic fate of gemigliptin is crucial for a comprehensive assessment of its efficacy and safety profile. This application note provides a detailed protocol for the identification and semi-quantitative analysis of gemigliptin and its major metabolites in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

The primary metabolic pathway for gemigliptin is hydroxylation, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] This leads to the formation of its major active metabolite, LC15-0636 (a hydroxylated metabolite), which exhibits comparable pharmacological activity to the parent drug. Other identified metabolites include LC15-0635 (another hydroxylated metabolite) and LC15-0516 (a dehydrated metabolite).[1]

Experimental Protocols

This section details the materials and methods for the analysis of gemigliptin and its metabolites in human plasma.

Materials and Reagents

-

Gemigliptin tartrate reference standard

-

LC15-0636, LC15-0635, and LC15-0516 metabolite reference standards (if available)

-

Internal Standard (IS), e.g., a stable isotope-labeled gemigliptin or a structurally similar compound

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA as anticoagulant)

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for the extraction of small molecules like gemigliptin and its metabolites from plasma.

-

Thaw : Thaw frozen human plasma samples at room temperature.

-

Spike : In a microcentrifuge tube, add 100 µL of plasma. For calibration standards and quality control samples, spike with appropriate concentrations of gemigliptin and its metabolites, and a fixed concentration of the internal standard.

-

Precipitation : Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the plasma sample. The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

-

Vortex : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer : Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporate : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute : Reconstitute the dried residue with 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex and Centrifuge : Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes at 4°C.

-

Inject : Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical starting conditions for the analysis of gemigliptin and its metabolites. Method optimization is recommended for specific instrumentation.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |